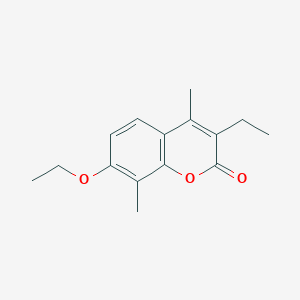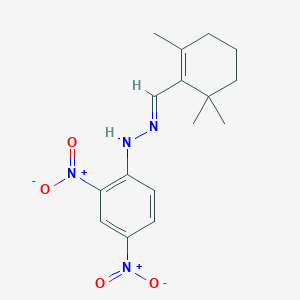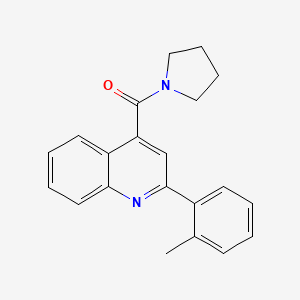![molecular formula C18H22N2O B5819434 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as MPMP and is a member of the phenol family. MPMP has been shown to exhibit several biochemical and physiological effects, making it a promising candidate for future drug development. In
科学的研究の応用
MPMP has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. MPMP has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, MPMP has been shown to exhibit antitumor activity in several cancer cell lines.
作用機序
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antipsychotic and antidepressant effects. MPMP has also been shown to modulate the activity of several neurotransmitters, including norepinephrine, glutamate, and GABA.
Biochemical and Physiological Effects:
MPMP has been shown to exhibit several biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. MPMP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and function. Additionally, MPMP has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the major advantages of using MPMP in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. MPMP is also relatively stable and can be easily synthesized in the lab. However, one of the limitations of using MPMP in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of MPMP. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential use of MPMP in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of MPMP and its potential side effects.
Conclusion:
In conclusion, 3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol is a promising compound with potential therapeutic applications. Its ability to cross the blood-brain barrier and exhibit several biochemical and physiological effects makes it a valuable candidate for future drug development. The synthesis method of MPMP has been extensively studied, and several modifications have been made to improve its yield and purity. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成法
The synthesis of MPMP involves the reaction of 4-(2-methylphenyl)piperazine with 3-chloro-4-methylphenol in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of MPMP has been studied extensively, and several modifications have been made to improve the yield and purity of the final product.
特性
IUPAC Name |
3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-15-5-2-3-8-18(15)20-11-9-19(10-12-20)14-16-6-4-7-17(21)13-16/h2-8,13,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWSTCPRWWHNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)


![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)



![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
